molecular formula C21H16N4O4 B2717112 N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 862810-77-3

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2717112
CAS No.: 862810-77-3
M. Wt: 388.383
InChI Key: WWOTVNQOIBNOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-27-17-5-3-13(16-11-25-8-2-7-22-21(25)24-16)9-15(17)23-20(26)14-4-6-18-19(10-14)29-12-28-18/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOTVNQOIBNOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The imidazo[1,2-a]pyrimidine and methoxyphenyl aromatic systems undergo electrophilic substitutions. The electron-rich imidazo[1,2-a]pyrimidine ring is particularly reactive at positions C-3 and C-5 due to resonance stabilization of intermediates.

Key Reactions:

  • Benzylation : Under CHCl₃/DMAP at 60°C, the NH group of the imidazo[1,2-a]pyrimidine reacts with benzyl bromide to form mono- or di-benzylated derivatives (Figure 10, ).

  • Formylation : Using NaH in THF, formylation occurs at the imidazo[1,2-a]pyrimidine ring, yielding derivatives applicable for further functionalization (Figure 33, ).

Table 1: Electrophilic Substitution Conditions and Products

Reaction TypeReagents/ConditionsProductYieldSource
BenzylationCHCl₃, DMAP, 60°C, 2hN-Benzylimidazopyrimidine60–75%
FormylationNaH, THF, reflux5-Formylimidazopyrimidine55–65%

Nucleophilic Additions and Condensations

The carboxamide group and β-diketone-like structure of the benzodioxole moiety participate in nucleophilic additions. For example, β-ketoesters react with the carboxamide under oxidative conditions to form fused heterocycles via cyclization (Figure 34, ).

Example Reaction Pathway:

  • Adduct Formation : Nucleophilic attack by the enol form of β-ketoesters on the carboxamide group.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediates like C .

  • Cyclization : Loss of water yields pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole derivatives .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For instance, treatment with HCl or NaOH yields the corresponding carboxylic acid or amine.

Table 2: Hydrolysis Conditions

SubstrateReagentsProductConditionsSource
Carboxamide6M HCl, refluxCarboxylic Acid + Amine12h, 110°C
CarboxamideNaOH (aq.), EtOHCarboxylate Salt + Amine6h, 80°C

Oxidative Transformations

The methoxyphenyl group is susceptible to oxidative demethylation. For example, using HI or BBr₃ generates a phenolic derivative, enhancing hydrogen-bonding capacity for biological interactions .

Mechanism:

  • BBr₃-Mediated Demethylation : Cleavage of the methyl ether to form a hydroxyl group, confirmed by IR (broad O–H stretch at 3200–3400 cm⁻¹) and NMR (disappearance of OCH₃ signal at δ 3.8 ppm) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with its structural analogs, as demonstrated below:

Table 3: Reactivity Comparison with Analogous Compounds

Compound ClassReactive SiteTypical ReactionsBiological RelevanceSource
Imidazo[1,2-a]pyrimidinesC-3, C-5Benzylation, FormylationAnticancer, Anti-inflammatory
BenzodioxolesCarboxamideHydrolysis, CondensationCOX-II Inhibition
Methoxyphenyl DerivativesOCH₃Demethylation, Aromatic SubstitutionEnhanced Solubility

Mechanistic Insights

  • Oxidative Coupling : Reactions with β-diketones involve enol addition followed by O₂-driven dehydrogenation (Figure 34, ).

  • Acid-Catalyzed Rearrangements : Acetic acid promotes cyclization in CDC (cross-dehydrogenative coupling) reactions .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine moiety linked to a methoxyphenyl group and a benzodioxole framework. Its molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 310.35 g/mol. The compound has been cataloged under various identifiers including PubChem CID 6622773 and ChEMBL ID CHEMBL1527378 .

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structural features exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that derivatives related to imidazo[1,2-a]pyrimidines possess significant inhibitory effects against various cancer cell lines and pathogens. A study evaluating the synthesis of related compounds demonstrated their effectiveness against Mycobacterium tuberculosis and various cancer types through in vitro assays .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to N-(5-{Imidazo[1,2-A]Pyrimidin-2-YL}-2-Methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide:

  • A study published in 2018 synthesized various acetamide derivatives and tested them for antimicrobial and anticancer activities. The results highlighted that certain derivatives showed significant activity against Mycobacterium tuberculosis as well as several cancer cell lines .
  • Another investigation focused on designing new derivatives with enhanced bioactivity profiles, demonstrating a systematic approach to optimizing therapeutic efficacy through structural modifications .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development for treating infections caused by resistant strains of bacteria as well as certain cancers. Its unique structure allows for further modifications that could enhance its potency and selectivity.

Mechanism of Action

The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Biological Activity

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound's molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, featuring a heterocyclic imidazo[1,2-a]pyrimidine moiety and a benzodioxole framework. These structural elements contribute to its diverse pharmacological properties, including potential anticancer and antimicrobial activities. The presence of functional groups enhances its reactivity and interaction with biological targets, making it a subject of interest for further research.

Anticancer Properties

Research indicates that compounds with similar structural characteristics demonstrate significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown promising results in inhibiting tumor growth across various cancer cell lines. Specifically, studies have highlighted the ability of these compounds to interact with key proteins involved in cancer proliferation and inflammation pathways .

Case Study:
A study investigating the effects of imidazo[1,2-a]pyrimidine derivatives reported that certain compounds exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes and cancer progression. These compounds demonstrated effective tumor growth inhibition in breast cancer cell lines .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Similar imidazo[1,2-a]pyrimidine derivatives have shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Biological Activity Comparison

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-a]pyrimidine DerivativesImidazo[1,2-a]pyrimidine ringAnticancer activity
Benzodioxole DerivativesBenzodioxole structureAntimicrobial properties
4-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridineSimilar nitrogen heterocyclesNeuroprotective effects

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can inhibit critical signaling pathways that promote cell proliferation and inflammation. For instance, as a potential COX-2 inhibitor, it may prevent the synthesis of prostaglandins that mediate inflammatory responses .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic routes often parallel those utilized for other imidazo[1,2-a]pyrimidine derivatives known for their pharmacological properties .

Research Applications:
Given its promising biological activities, this compound is being investigated as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers .

Q & A

Q. What are the recommended synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide?

Synthesis typically involves multi-step heterocyclic coupling reactions. The imidazo[1,2-a]pyrimidine core can be constructed via cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones, followed by Suzuki-Miyaura cross-coupling to introduce the 2H-1,3-benzodioxole moiety. Key intermediates may require purification using column chromatography or recrystallization. Reaction optimization (e.g., catalyst selection, solvent systems) is critical to improve yield and reduce byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and aromaticity.
  • HRMS for molecular weight validation.
  • HPLC (≥95% purity threshold) for batch consistency.
    Physicochemical profiling (e.g., logP, pKa) via shake-flask methods or computational tools (e.g., ACD/Labs) ensures compliance with Lipinski’s Rule of Five for drug-likeness .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling optimize its binding affinity for target proteins?

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with active sites (e.g., kinase domains).
  • Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validate predictions with experimental IC₅₀ data and refine models iteratively .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

  • Conduct pharmacokinetic profiling (plasma stability, metabolic clearance in liver microsomes) to identify bioavailability issues.
  • Use transgenic models to evaluate target engagement specificity.
  • Apply meta-analysis frameworks to reconcile discrepancies across studies, prioritizing mechanistic consistency over isolated results .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

  • Synthesize analogs with modifications to the benzodioxole or methoxyphenyl groups.
  • Test analogs against off-target receptors (e.g., GPCRs, ion channels) to identify selectivity drivers.
  • Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Q. What methodologies enhance solubility and bioavailability for preclinical testing?

  • Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility assays.
  • Nanoformulation : Use lipid-based carriers (e.g., liposomes) to improve aqueous dispersion.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Apply DoE (Design of Experiments) to variables like temperature, solvent polarity, and catalyst loading.
  • Use continuous-flow reactors to improve heat/mass transfer and reduce batch variability.
  • Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem/CAS entries to ensure accuracy .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval).
  • Software Tools : Utilize Gaussian (DFT calculations) and KNIME (data workflow automation) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.